1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)-
Description
1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)-, is a spirocyclic amine featuring a bicyclic structure with two nitrogen atoms at positions 1 and 5. The 3-pyridinyl substituent at the 1-position enhances its pharmacological profile, particularly in targeting sigma receptors (S1R/S2R) and central nervous system (CNS) disorders . Its synthesis involves resolving racemic mixtures using chiral acids like L- and D-di-p-toluoyl tartaric acid, yielding enantiomerically pure (R)- and (S)-forms with distinct biological activities .
Properties
CAS No. |
646055-65-4 |
|---|---|
Molecular Formula |
C12H17N3 |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-pyridin-3-yl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C12H17N3/c1-3-11(9-13-6-1)15-8-2-4-12(15)5-7-14-10-12/h1,3,6,9,14H,2,4-5,7-8,10H2 |
InChI Key |
GIMNNDHNRSREAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2)N(C1)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Four-Step Synthesis from Alkyl 1-Benzoylpyrrolidine-2-Carboxylate
The primary synthetic route involves four sequential reactions:
-
Enolate Formation and Alkylation :
Alkyl 1-benzoylpyrrolidine-2-carboxylate is treated with a strong base (e.g., lithium hexamethyldisilazide) to generate an enolate, which reacts with bromoacetonitrile to form alkyl 1-benzoyl-2-cyanomethylpyrrolidine-2-carboxylate. This step establishes the spirocyclic framework. -
Sequential Reductions :
-
Hydrogenation : The nitrile group is reduced to an amine using hydrogen gas over palladium on carbon.
-
Hydride Reduction : A metal hydride reagent (e.g., lithium aluminum hydride) reduces the ester to a secondary alcohol, followed by spontaneous cyclization to yield 1-benzyl-1,7-diazaspiro[4.4]nonane.
-
-
Palladium-Catalyzed Coupling :
The benzyl-protected intermediate undergoes a cross-coupling reaction with 3-bromopyridine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand to introduce the pyridinyl moiety. -
Deprotection :
Final hydrogenolysis with wet palladium on carbon removes the benzyl group, yielding the racemic target compound.
This route achieves an overall yield of 45–55% on a multi-kilogram scale, with purity >99% after crystallization.
Critical Process Optimizations
-
Solvent Selection : Ethanol and toluene are preferred for their ability to dissolve intermediates while minimizing side reactions.
-
Catalyst Loading : A Pd(OAc)₂ loading of 0.5–1.0 mol% balances cost and reaction efficiency.
-
Temperature Control : Maintaining −78°C during enolate formation prevents undesired polymerization.
Enantiomeric Resolution of Racemic 1,7-Diazaspiro[4.4]nonane, 1-(3-Pyridinyl)-
Chiral Resolution with Di-O,O'-p-Toluoyltartaric Acid
The racemic compound is resolved into its (R)- and (S)-enantiomers using fractional crystallization with chiral acids:
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Diastereomer Formation | Racemate + (−)-di-O,O'-p-toluoyl-L-tartaric acid in ethanol | Preferential crystallization of (R)-enantiomer salt |
| 2 | Filtration | 0–5°C, 12 h aging | 98% enantiomeric excess (ee) for (R)-enantiomer |
| 3 | Salt Cleavage | Treatment with aqueous NaOH | Isolation of free base with >99% chemical purity |
This method eliminates chromatography, reducing production costs by ~30% compared to prior art.
Comparison of Resolution Methods
| Method | Steps | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Classical (U.S. Patent 6,956,042) | 5 (incl. chromatography) | 25–35 | 90–95 | Low |
| Current Invention | 3 (no chromatography) | 65–70 | 98–99 | High |
Salt Formation and Characterization
Acid Addition Salts for Pharmaceutical Use
The free base is converted into acid addition salts to improve solubility and stability. Key salts include:
| Salt | Stoichiometry (Base:Acid) | Melting Point (°C) | Solubility (mg/mL, H₂O) |
|---|---|---|---|
| Succinate | 1:1 | 182–184 | 12.5 |
| Hydrochloride | 1:1 | 245–247 (dec.) | 8.2 |
| p-Hydroxybenzoate | 1:1 | 168–170 | 4.7 |
| Mandelate | 1:1 | 155–157 | 3.9 |
The succinate salt is preferred for oral formulations due to its high aqueous solubility and stability under accelerated aging conditions (40°C/75% RH for 6 months).
Salt Synthesis Protocol
-
Acid Selection : Protic acids (e.g., HCl, succinic acid) are dissolved in ethanol at 50°C.
-
Salt Formation : Free base is added stoichiometrically, followed by cooling to 0°C.
-
Crystallization : Anti-solvent (e.g., heptane) induces precipitation.
-
Filtration and Drying : Isolated solids are washed with cold ethanol and vacuum-dried.
Pharmacological Implications of Enantiopure Forms
(R)-Enantiomer as a Lead Candidate
The (R)-enantiomer exhibits superior binding affinity for α4β2 nicotinic receptors (Kᵢ = 0.8 nM vs. 12 nM for (S)-enantiomer). In rodent models, it demonstrates anxiolytic activity at 0.1 mg/kg (Figure 1), with no observed hepatotoxicity at therapeutic doses.
Chemical Reactions Analysis
Salt Formation with Organic and Inorganic Acids
The compound readily forms crystalline salts through acid-base reactions, a critical step for pharmaceutical formulation. Key examples include:
These reactions exploit the basicity of the spirocyclic nitrogen atoms, enabling protonation and ionic crystallization.
Enantiomeric Resolution via Diastereomeric Salt Formation
The racemic mixture is separated into (R)- and (S)-enantiomers using chiral resolving agents:
This method capitalizes on differential solubility of diastereomeric salts, enabling large-scale production of enantiopure forms for targeted biological studies.
Functionalization via N-Alkylation
While direct alkylation data is limited for this compound, analogous diazaspiro derivatives undergo selective N-alkylation at the less sterically hindered nitrogen. For example:
| Reagent | Conditions | Product | Biological Relevance |
|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 60°C | N-Methylated derivative | Enhances blood-brain barrier penetration in neuroactive compounds |
Such modifications are hypothesized to apply to 1-(3-pyridinyl)- derivatives, though experimental validation is pending.
Stability Under Oxidative and Reductive Conditions
Preliminary stability studies indicate:
Comparative Reactivity with Analogues
The pyridinyl moiety introduces π-π stacking potential absent in non-aromatic counterparts:
| Compound | Reaction with HCl | Crystallization Efficiency |
|---|---|---|
| 1-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane | Rapid salt formation (t < 1 hr) | 85% yield |
| 1-Cyclohexyl-1,7-diazaspiro[4.4]nonane | Slow protonation (t > 6 hr) | 42% yield |
This reactivity profile underscores the compound’s versatility in medicinal chemistry, particularly for central nervous system-targeted therapies. Further experimental work is required to explore catalytic transformations and cross-coupling reactions involving the pyridinyl group.
Scientific Research Applications
Therapeutic Applications
-
Neurological Disorders :
- The compound has been identified as a selective modulator for the α4β2 nicotinic acetylcholine receptor subtype. This selectivity indicates potential applications in treating neurological conditions such as:
-
Cognitive Enhancement :
- Preclinical studies have shown that 1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)- can enhance cognitive functions, making it a candidate for developing drugs aimed at improving memory and learning capabilities .
- Pharmacological Research :
Several studies have explored the pharmacological properties of this compound:
- One study focused on generating a mammalian cell line stably expressing nAChRs with α6β2 properties to identify novel α6β2-selective antagonists. The results highlighted the potential for developing new agents for smoking cessation or treatment of nicotine dependence .
- Another investigation assessed the binding affinities and activation profiles of various compounds at nicotinic receptors, contributing to the understanding of how modifications in structure can impact efficacy .
Mechanism of Action
The mechanism of action of 1-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Structural and Functional Differences
The spirocyclic core and substituent positioning critically influence pharmacological properties. Key comparisons include:
2,7-Diazaspiro[4.4]nonane Derivatives
- Structure: Nitrogen atoms at positions 2 and 7, with hydrophobic substituents (e.g., phenyl, alkyl) on the amino moiety.
- Activity : High S1R affinity (Ki = 1.8–11 nM) but variable S2R selectivity depending on substituent flexibility and distance .
- Example: AD258 (2,7-diazaspiro[4.4]nonane derivative) demonstrated potent antiallodynic effects at 20 mg/kg, fully reversing mechanical hypersensitivity via S1R antagonism .
- Comparison: The 1,7-diazaspiro[4.4]nonane scaffold offers distinct stereochemical outcomes due to its nitrogen placement, enabling enantiomer-specific effects absent in 2,7-analogues .
2,7-Diazaspiro[3.5]nonane Derivatives
- Structure : Smaller spiro ring (3.5 vs. 4.4), reducing flexibility and altering receptor interactions.
- Activity : Higher S1R affinity (KiS1R = 2.7 nM for compound 4b) but divergent functional profiles: 4b acts as an S1R agonist, while 5b (same core) is an antagonist .
- Comparison: The 1,7-diazaspiro[4.4]nonane’s larger spiro system may enhance conformational stability, improving selectivity over smaller analogues .
1,7-Diazaspiro[4.5]decane and 2,8-Diazaspiro[5.5]undecane
- Structure : Expanded spiro rings (4.5 or 5.5) increase steric bulk.
- Activity: Used in quinolone antibacterials; N-alkylation enhances Gram-positive activity but reduces CNS applicability due to poor blood-brain barrier penetration .
- Comparison: The 4.4 spiro system in 1,7-diazaspiro[4.4]nonane balances rigidity and bioavailability, favoring CNS-targeted applications .
Pharmacological and Binding Profiles
Table 1: Comparative Binding Affinities and Functional Activities
| Compound | Spiro System | S1R Ki (nM) | S2R Ki (nM) | Functional Profile | Key Application |
|---|---|---|---|---|---|
| 1,7-Diazaspiro[4.4]nonane (R) | 4.4 | 2.7* | 27* | S1R agonist | Neuropathic pain |
| 2,7-Diazaspiro[4.4]nonane | 4.4 | 1.8–11 | 27–165 | S1R antagonist | Analgesia |
| 2,7-Diazaspiro[3.5]nonane (4b) | 3.5 | 2.7 | 27 | S1R agonist | Mechanical hypersensitivity |
| Piperazine analogues | Non-spiro | >100 | >100 | Non-selective | Antibacterial |
*Values extrapolated from analogous spiro systems .
- Stereochemical Impact: The (R)-enantiomer of 1,7-diazaspiro[4.4]nonane shows higher S1R affinity than the (S)-form, a trend absent in non-spiro compounds .
- Selectivity: 1,7-Diazaspiro[4.4]nonane derivatives exhibit 10-fold higher S1R selectivity over S2R compared to diazabicyclo[4.3.0]nonane analogues .
Biological Activity
1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)- is a compound notable for its unique spirocyclic structure and its potential biological activities, particularly as a modulator of neuronal nicotinic receptors. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHN
- Molecular Weight : Approximately 203.28 g/mol
- Structure : The compound features a spiro arrangement involving two nitrogen atoms in a bicyclic system, contributing to its distinct properties and potential biological activities .
1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)- has been identified as a selective modulator of the α4β2 nicotinic acetylcholine receptor subtype. This receptor is implicated in various neurological functions, making the compound a candidate for therapeutic applications in conditions such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). The modulation of neurotransmitter systems by this compound suggests that it could enhance cognitive functions and memory .
Biological Activity Overview
The biological activities of 1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)- are summarized in the following table:
| Activity | Description |
|---|---|
| Nicotinic Receptor Modulation | Selective interaction with α4β2 nicotinic receptors; potential for cognitive enhancement |
| Cognitive Function | Preclinical studies indicate improvements in memory and cognitive abilities |
| Neurological Applications | Potential use in treating Alzheimer's disease and ADHD due to its influence on neurotransmitter systems |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuropharmacological Studies : Research indicates that 1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)- enhances cognitive function in animal models. These studies typically assess memory performance through behavioral tests such as the Morris water maze .
- Binding Affinity Studies : Interaction studies utilizing radiolabeled ligands have demonstrated that this compound selectively binds to nicotinic receptors in the brain. The binding affinities and activation profiles are critical for understanding the mechanism of action and therapeutic potential .
- Comparative Analysis with Similar Compounds : The following table compares 1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)- with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)- | CHN | Modulator of neuronal nicotinic receptors |
| 7-(5-ethoxy-3-pyridinyl)-1,7-diazaspiro[4.4]nonane | CHNO | Enhanced solubility and potential bioavailability |
| 1-(2-pyridyl)-1,7-diazaspiro[4.4]nonane | CHN | Different pyridine substitution affecting activity |
Q & A
Q. What synthetic strategies are employed to construct the 1,7-diazaspiro[4.4]nonane core with a 3-pyridinyl substituent?
The synthesis of 1,7-diazaspiro[4.4]nonane derivatives typically involves spiroheterocyclization of pyrrole-2,3-diones with enamines. For example, 5-(methoxycarbonyl)-1H-pyrrol-2,3-diones react with enaminoesters via a Michael addition-cyclization sequence to form the spiro ring system. Critical steps include intramolecular cyclization under basic conditions (e.g., KOH/EtOH) and subsequent functionalization of the nitrogen atoms. Modifications at the 1-position (e.g., 3-pyridinyl) are achieved through nucleophilic substitution or Buchwald–Hartwig amination .
Q. How is the stereochemistry of 1,7-diazaspiro[4.4]nonane derivatives characterized?
X-ray crystallography is the gold standard for resolving spiro compound stereochemistry. For instance, substituted 1,7-diazaspiro[4.4]nonane derivatives exhibit chair-like conformations in the cyclohexane ring, with nitrogen atoms adopting equatorial positions. NMR analysis (e.g., NOESY) and computational methods (DFT) further validate spatial arrangements .
Q. What analytical techniques are critical for purity assessment of 1-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane?
High-resolution mass spectrometry (HRMS) and UPLC-MS are essential for verifying molecular weight and purity. Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, DEPT-135) confirms structural integrity, while chiral HPLC separates enantiomers in asymmetric syntheses .
Advanced Research Questions
Q. How does the 1-(3-pyridinyl) substituent influence binding affinity to sigma receptors (S1R/S2R)?
The 3-pyridinyl group enhances S1R/S2R affinity by forming π-π interactions with hydrophobic residues in the receptor binding pocket. For example, compound 4b (KiS1R = 2.7 nM) demonstrates higher selectivity for S1R compared to S2R (KiS2R = 27 nM). Molecular docking reveals that the pyridine nitrogen participates in hydrogen bonding with Glu172 in S1R, stabilizing the ligand-receptor complex .
Q. What methodologies resolve contradictions in functional profiles of structurally similar spiro compounds?
Functional antagonism/agonism discrepancies (e.g., 4b vs. 5b ) are investigated through radioligand displacement assays and in vivo phenotyping. For instance, PRE-084 (a selective S1R agonist) reverses the antiallodynic effects of 5b , confirming S1R antagonism. Conversely, 4b acts as an S1R agonist, as shown by its reversal of BD-1063’s effects in mechanical hypersensitivity models. SAfiR (Structure-Activity Relationship) studies correlate substituent hydrophobicity with functional outcomes .
Q. How do 1,7-diazaspiro[4.4]nonane derivatives inhibit osteoclast activity without affecting bone formation?
Derivatives like E73 selectively block RANKL-induced osteoclastogenesis by targeting NF-κB signaling. Preclinical studies in ovariectomized mice show reduced TRAP-positive osteoclasts (IC50 = 50 nM) and preserved bone volume (pBV/TV > 90%) compared to controls. Micro-CT and histomorphometry confirm no adverse effects on osteoblast differentiation .
Q. What computational approaches predict the pharmacokinetic properties of 1-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane derivatives?
ADME profiling uses SwissADME and Molinspiration tools to calculate LogP (2.1–3.5), topological polar surface area (TPSA: 45–60 Ų), and blood-brain barrier permeability (BBB+). Molecular dynamics simulations (GROMACS) assess stability in lipid bilayers, while QSAR models optimize bioavailability .
Key Research Challenges
- Stereocontrol : Achieving enantioselective synthesis remains challenging due to the spiro center’s rigidity. Asymmetric catalysis (e.g., chiral oxazaborolidines) is under investigation .
- Off-Target Effects : While 5b shows potent S1R antagonism, its S2R affinity (Ki = 102 nM) may necessitate structural refinement to enhance selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
